![molecular formula C21H25N3O4 B248191 N-(1,3-benzodioxol-5-yl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide](/img/structure/B248191.png)
N-(1,3-benzodioxol-5-yl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-yl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide, also known as BDP, is a chemical compound that has been widely used in scientific research. Its unique chemical structure and properties have made it a valuable tool in various fields of study, including neuroscience and pharmacology.
Wirkmechanismus
N-(1,3-benzodioxol-5-yl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide's mechanism of action involves its binding to the SERT protein, which is responsible for the reuptake of serotonin in the brain. By inhibiting the function of SERT, N-(1,3-benzodioxol-5-yl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide prevents the reuptake of serotonin, leading to an increase in its levels in the synaptic cleft. This, in turn, leads to enhanced serotonergic neurotransmission and modulation of various physiological processes.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide's effects on the central nervous system have been extensively studied. It has been shown to modulate various physiological processes, including mood regulation, appetite, and sleep. Additionally, N-(1,3-benzodioxol-5-yl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide has been found to have potential therapeutic applications in the treatment of various psychiatric and neurological disorders, such as depression, anxiety, and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(1,3-benzodioxol-5-yl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide in lab experiments is its high selectivity for SERT, which allows for the specific modulation of serotonin levels in the brain. Additionally, N-(1,3-benzodioxol-5-yl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide has a relatively long half-life, which makes it suitable for in vivo experiments. However, one of the limitations of using N-(1,3-benzodioxol-5-yl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide is its potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of N-(1,3-benzodioxol-5-yl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide in scientific research. One potential area of study is its role in the treatment of psychiatric and neurological disorders. Additionally, further research is needed to explore the potential off-target effects of N-(1,3-benzodioxol-5-yl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide and to develop more selective compounds for studying serotonin function in the brain. Finally, the development of new methods for synthesizing N-(1,3-benzodioxol-5-yl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide and related compounds could lead to the discovery of novel pharmacological agents with therapeutic potential.
Synthesemethoden
The synthesis of N-(1,3-benzodioxol-5-yl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide involves several steps, including the reaction of 3-(4-(2-methoxyphenyl)-1-piperazinyl)propan-1-ol with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure N-(1,3-benzodioxol-5-yl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-yl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide has been extensively used in scientific research, particularly in the field of neuroscience. It has been shown to selectively bind to the serotonin transporter (SERT) and inhibit its function, leading to an increase in serotonin levels in the brain. This makes it a valuable tool for studying the role of serotonin in various physiological and pathological processes.
Eigenschaften
Produktname |
N-(1,3-benzodioxol-5-yl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide |
---|---|
Molekularformel |
C21H25N3O4 |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C21H25N3O4/c1-26-18-5-3-2-4-17(18)24-12-10-23(11-13-24)9-8-21(25)22-16-6-7-19-20(14-16)28-15-27-19/h2-7,14H,8-13,15H2,1H3,(H,22,25) |
InChI-Schlüssel |
JHXAQQSRWIEIMW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCC(=O)NC3=CC4=C(C=C3)OCO4 |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCC(=O)NC3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.